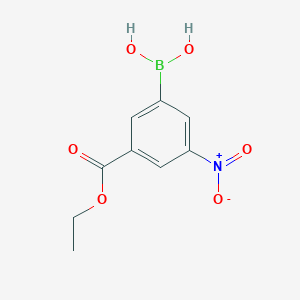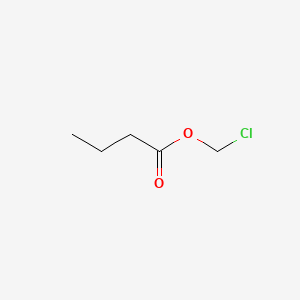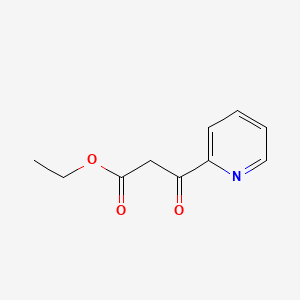
(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid
Vue d'ensemble
Description
“(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid” is a compound known for its applications in organic synthesis and medicinal chemistry . This compound is characterized by its boronic acid functional group, as well as the presence of an ethoxycarbonyl and a nitrophenyl group .
Synthesis Analysis
The synthesis of “(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid” involves several steps. It can be used as a reactant to prepare biaryl derivatives via Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides via the formation of a C-C bond . It can also be used to prepare 3-Chloro-5-nitrobenzoic acid via a copper-catalyzed chlorination reaction .
Molecular Structure Analysis
The molecular formula of “(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid” is C9H10BNO6 . The molecular weight is 238.99 g/mol . The InChI is InChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,13-14H,2H2,1H3 .
Chemical Reactions Analysis
“(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid” is used in the Suzuki reaction . It is also used as a reactant for copper-catalyzed chlorination . In addition, it is used in the parallel solid-phase synthesis of azabicyclooctylidenemethylbenzamides as μ- and d-opioid agonists .
Physical And Chemical Properties Analysis
“(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid” is a solid with a melting point of 158-163°C . The density is 1.39g/cm³ .
Applications De Recherche Scientifique
Diol Recognition and Carbohydrate Binding
Boronic acids, such as 3-methoxycarbonyl-5-nitrophenyl boronic acid, have demonstrated significant affinity for binding to diols and carbohydrates. This characteristic is crucial for applications in saccharide recognition, which is fundamental for developing sensors and diagnostics tools. The ability of these compounds to bind selectively to diols and carbohydrates at neutral pH underscores their potential in biochemical and medical research (Hormuzd R. Mulla, Nicholas J. Agard, A. Basu, 2004).
Photophysical Properties and Optical Modulation
The photophysical properties of boronic acid derivatives, including their solvatochromic behavior and quantum yield in various solvents, have been extensively studied. These properties are essential for developing optical sensors and materials for electronic applications. For instance, studies on 3-Methoxyphenyl boronic acid (3MPBA) have shed light on its potential for use in fluorescence-based sensors and devices (G. V. Muddapur et al., 2016).
Catalytic Applications and Environmental Remediation
Boronic acid compounds have found applications in catalysis, including the synthesis of complex organic molecules and environmental remediation. The boron-doped polymeric carbon nitride, for instance, showcases the potential of boron-containing compounds in facilitating oxidation reactions, a critical process in organic synthesis and potential environmental applications (Yong Wang et al., 2011).
Safety And Hazards
“(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
(3-ethoxycarbonyl-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIBFRZYCUDXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378437 | |
| Record name | [3-(Ethoxycarbonyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid | |
CAS RN |
850568-37-5 | |
| Record name | [3-(Ethoxycarbonyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(1H-indol-3-yl)piperidino]ethan-1-one](/img/structure/B1586518.png)




![4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid](/img/structure/B1586528.png)

![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)


